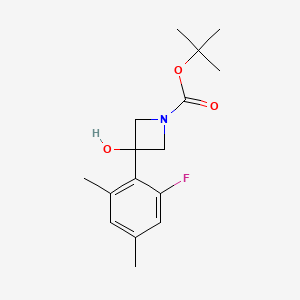![molecular formula C11H13ClN2O2 B11762761 Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate](/img/structure/B11762761.png)
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is an organic compound with the molecular formula C11H13ClN2O2. It is a derivative of hydrazone and is known for its applications in various fields of scientific research and industry. This compound is characterized by its unique structure, which includes a chloro group and an ethyl ester group attached to a hydrazono moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate can be synthesized through the reaction of ethyl 2-chloroacetoacetate with 2-methylphenylhydrazine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction parameters, such as temperature, pressure, and solvent composition, are optimized to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hydrazones.
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Applications De Recherche Scientifique
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic reactions, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]-acetate
- Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate
Uniqueness
Ethyl 2-chloro-2-[2-(2-methylphenyl)hydrazono]-acetate is unique due to the presence of the 2-methylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H13ClN2O2 |
|---|---|
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-7-5-4-6-8(9)2/h4-7,13H,3H2,1-2H3/b14-10+ |
Clé InChI |
JHOCJALLQHWBON-GXDHUFHOSA-N |
SMILES isomérique |
CCOC(=O)/C(=N\NC1=CC=CC=C1C)/Cl |
SMILES canonique |
CCOC(=O)C(=NNC1=CC=CC=C1C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


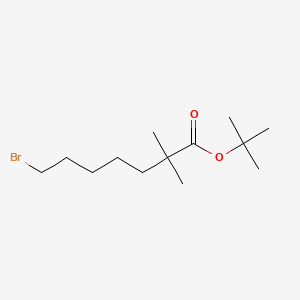
![(1S,2R)-1-(4-bromophenyl)-2-[(prop-2-en-1-yl)amino]propane-1,3-diol](/img/structure/B11762681.png)
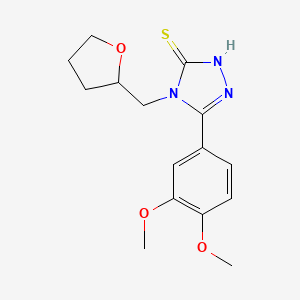
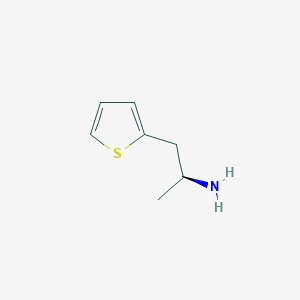
![1-(5-{[3-(Trifluoromethyl)phenyl]amino}pyridin-2-yl)ethan-1-one](/img/structure/B11762699.png)
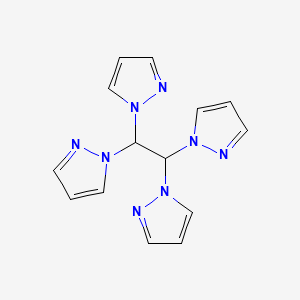

![1-[3-(1H-pyrazol-1-yl)phenyl]methanamine sulfate](/img/structure/B11762712.png)
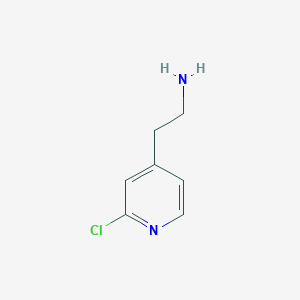
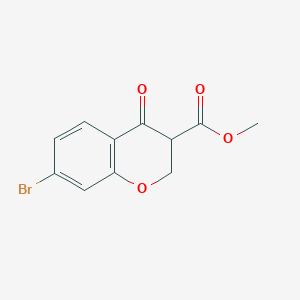
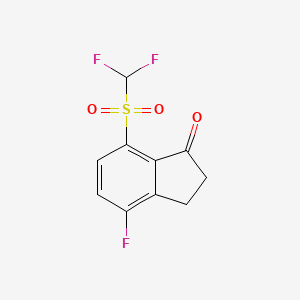
![(S)-2-(Pyrrolidin-2-YL)-5-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B11762743.png)
